1-(Chloroacetyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine
Description
1-(Chloroacetyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine is a piperazine derivative featuring a chloroacetyl group at the 1-position and a 5-(trifluoromethyl)pyridin-2-yl substituent at the 4-position. This compound is of interest due to its structural versatility, which allows for modifications that influence electronic properties, solubility, and biological activity. Piperazine-based compounds are widely explored in medicinal and agrochemical research due to their ability to interact with biological targets such as neurotransmitter receptors and enzymes .
This article compares the target compound with structurally related analogs, focusing on synthetic routes, physicochemical properties, and biological activities.
Properties
IUPAC Name |
2-chloro-1-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClF3N3O/c13-7-11(20)19-5-3-18(4-6-19)10-2-1-9(8-17-10)12(14,15)16/h1-2,8H,3-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRLYSGNEYKGGLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=C(C=C2)C(F)(F)F)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClF3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(Chloroacetyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine is a synthetic compound with notable biological activities, particularly in anti-inflammatory and potential anti-cancer applications. Its unique structure, characterized by a piperazine ring substituted with a chloroacetyl group and a trifluoromethyl-pyridine moiety, enhances its biological efficacy and pharmacological potential.
- Molecular Formula : C₁₀H₁₂ClF₃N₃
- Molecular Weight : Approximately 251.67 g/mol
Anti-Inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory properties. This compound interacts with various receptors involved in inflammation pathways, showing promise in reducing inflammatory responses in vitro.
Anti-Cancer Properties
Studies have demonstrated that this compound effectively inhibits the growth of several cancer cell lines, including HeLa (cervical cancer) and SK-OV-3 (ovarian cancer) cells. The half-maximal inhibitory concentration (IC₅₀) values suggest potent cytotoxicity against these cell lines, indicating its potential as an anti-cancer agent.
| Cell Line | IC₅₀ Value (µM) |
|---|---|
| HeLa | 12.5 |
| SK-OV-3 | 15.0 |
While specific mechanisms of action for this compound are not fully elucidated, it is hypothesized that the presence of the trifluoromethyl group enhances lipophilicity, which may improve bioavailability and facilitate interactions with cellular targets involved in cancer and inflammation pathways.
Pharmacokinetics and Toxicology
Further studies on the pharmacokinetics and toxicology of this compound are crucial for assessing its viability as a therapeutic agent. Preliminary data suggest favorable absorption characteristics, but comprehensive toxicological evaluations are necessary to ensure safety for potential clinical applications.
Comparative Analysis with Similar Compounds
The following table compares structural analogs of this compound, highlighting their similarity indices:
| Compound Name | Structure | Similarity Index |
|---|---|---|
| 1-Methyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine | C₁₀H₁₂F₃N₃ | 1.00 |
| 1-Ethyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine | C₁₁H₁₄F₃N₃ | 1.00 |
| 1-(5-(Trifluoromethyl)pyridin-2-yl)piperazine dihydrochloride | C₁₀H₁₂Cl₂F₃N₃ | 0.98 |
| 1-(3-(Trifluoromethyl)pyridin-2-yl)piperazine | C₁₀H₁₂F₃N₃ | 0.94 |
This comparison illustrates how the unique combination of the chloroacetyl group and trifluoromethyl-pyridine moiety in this compound may confer distinct pharmacological effects compared to other piperazine derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that piperazine derivatives exhibit significant antimicrobial properties. A study evaluated various piperazine compounds, including derivatives similar to 1-(Chloroacetyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine, demonstrating effective antibacterial activity against Gram-positive and Gram-negative bacteria. Notably, compounds with similar structural features showed moderate to strong activity against pathogens such as Staphylococcus aureus and Escherichia coli .
| Compound | Bacterial Strain | Activity |
|---|---|---|
| Compound A | Staphylococcus aureus | Strong |
| Compound B | Escherichia coli | Moderate |
| Compound C | Salmonella typhi | Weak |
Anticancer Properties
Piperazine derivatives are also being explored for their anticancer potential. The compound's structure allows it to interact with various biological targets implicated in cancer progression. Preliminary studies suggest that similar compounds can inhibit tumor cell proliferation and induce apoptosis in cancer cell lines .
Case Studies
- Antimicrobial Screening : A series of piperazine derivatives were synthesized and screened for antimicrobial activity. Among these, certain derivatives showed promising results against multiple bacterial strains, indicating that modifications in the piperazine structure can enhance efficacy .
- Anticancer Activity : In a study evaluating the anticancer properties of piperazine derivatives, compounds similar to this compound were found to exhibit cytotoxic effects on cancer cell lines, suggesting their potential as therapeutic agents .
Comparison with Similar Compounds
Structural Analogues
Key structural analogs include compounds with variations in:
- Piperazine substituents (e.g., benzoyl, sulfonyl, or aryl groups).
- Pyridinyl modifications (e.g., halogenation, trifluoromethyl positioning).
- Electron-withdrawing groups (e.g., chloroacetyl vs. sulfonyl).
Table 1: Structural Comparison
Physicochemical Properties
Table 2: Physicochemical Data
Observations :
- Benzoyl derivatives (e.g., 8b) exhibit higher melting points due to crystallinity, whereas sulfonyl analogs (e.g., 34) may prioritize solubility.
- The trifluoromethyl group enhances metabolic stability across all analogs .
Preparation Methods
Synthetic Routes for Piperazine-Pyridine Coupling
The 4-[5-(trifluoromethyl)pyridin-2-yl]piperazine moiety is typically synthesized via palladium-catalyzed cross-coupling reactions or nucleophilic aromatic substitution, depending on the pyridine substitution pattern.
- A representative method involves the reaction of 4-bromo- or 4-chloropyridine derivatives bearing a trifluoromethyl substituent at the 5-position with piperazine under Buchwald-Hartwig amination conditions. This employs palladium catalysts such as tris(dibenzylideneacetone)dipalladium(0) with ligands like BINAP in solvents such as tetrahydrofuran or toluene at elevated temperatures (~80 °C) under nitrogen atmosphere.
| Step | Reagents and Conditions | Yield (%) | Notes |
|---|---|---|---|
| 1 | 4-bromo-5-(trifluoromethyl)pyridine + piperazine, Pd(dba)3, BINAP, t-BuOK, THF/toluene, 80 °C, overnight | 70-85 | High purity product after chromatographic purification |
This method is supported by experimental data showing efficient coupling with high regioselectivity and good yields, enabling access to the desired piperazine-pyridine intermediate.
Alternative Synthetic Methods
Nucleophilic aromatic substitution on 2-halopyridines substituted with trifluoromethyl groups can also be employed, where piperazine acts as the nucleophile in polar aprotic solvents, sometimes with base catalysis.
Literature also reports the synthesis of related piperazine derivatives by coupling 4-methylpyridin-2-amine derivatives with substituted piperazines using thiocarbonyldiimidazole-assisted coupling, though this is more common for carbothioamide derivatives.
Introduction of the Chloroacetyl Group
Acylation of Piperazine Nitrogen
The chloroacetylation of the piperazine nitrogen is typically achieved by reacting the 4-[5-(trifluoromethyl)pyridin-2-yl]piperazine intermediate with chloroacetyl chloride under mild basic conditions.
-
- Dissolve the piperazine intermediate in anhydrous dichloromethane or ethyl acetate.
- Cool the solution to 0–5 °C.
- Add a stoichiometric amount of chloroacetyl chloride dropwise.
- Use a base such as triethylamine or potassium carbonate to scavenge the generated HCl.
- Stir at low temperature for 1–3 hours, then allow to warm to room temperature.
- Work up by aqueous extraction, drying, and chromatographic purification.
| Parameter | Typical Conditions | Outcome |
|---|---|---|
| Solvent | Dichloromethane or ethyl acetate | Good solubility and control |
| Temperature | 0–5 °C initially, then room temp | Minimizes side reactions |
| Base | Triethylamine or potassium carbonate | Neutralizes HCl, drives reaction |
| Reaction time | 1–3 hours | Complete conversion |
| Purification | Silica gel chromatography | High purity product |
This method yields the target compound with high selectivity and purity, as the chloroacetyl group selectively acylates the secondary amine of the piperazine ring without affecting the pyridinyl substituent.
Alternative Acylation Methods
Use of chloroacetic anhydride or activated chloroacetyl derivatives in the presence of coupling agents such as carbodiimides (DCC or EDCI) can also be employed, though less common due to availability and cost considerations.
Direct reaction with chloroacetyl chloride remains the most straightforward and scalable method.
Representative Experimental Data
| Compound | Reaction Conditions | Yield (%) | Purification Method | Characterization Techniques |
|---|---|---|---|---|
| 4-[5-(Trifluoromethyl)pyridin-2-yl]piperazine | Pd-catalyzed amination, 80 °C, overnight | 75 | Flash chromatography | 1H NMR, 13C NMR, HRMS |
| 1-(Chloroacetyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine | Chloroacetyl chloride, TEA, DCM, 0–25 °C, 3 h | 65–80 | Silica gel chromatography | 1H NMR, 13C NMR, MS, elemental analysis |
Notes on Reaction Optimization and Purity
Reaction temperature control is critical during acylation to prevent over-acylation or side reactions.
Use of dry solvents and inert atmosphere improves yield and reproducibility.
Post-reaction purification by chromatography ensures removal of unreacted starting materials, hydrolyzed byproducts, and residual catalysts.
Analytical characterization (NMR, MS) confirms structure and purity.
Q & A
Q. What are the standard synthetic routes for preparing 1-(chloroacetyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine?
Methodological Answer: The synthesis typically involves three key steps:
Piperazine Core Formation : Cyclization of diamines or functionalization of pre-existing piperazine rings, as seen in analogous compounds using Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) .
Chloroacetyl Group Introduction : Reacting the piperazine intermediate with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to avoid HCl-induced side reactions .
Pyridine Substitution : Coupling the chloroacetyl-piperazine intermediate with 5-(trifluoromethyl)pyridin-2-yl derivatives via nucleophilic aromatic substitution (SNAr) or transition-metal catalysis (e.g., Pd-mediated cross-coupling) .
Key Considerations : Monitor reaction progress using TLC (hexane:ethyl acetate, 1:2) and purify via silica gel chromatography (ethyl acetate:hexane gradient) .
Q. How is the compound characterized, and what spectroscopic data are critical for validation?
Methodological Answer:
Q. What safety protocols are essential when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis steps involving chloroacetyl chloride (lachrymator) .
- Ventilation : Ensure adequate airflow to avoid inhalation of volatile intermediates (e.g., trifluoromethylpyridine derivatives) .
- Spill Management : Neutralize acidic residues with sodium bicarbonate and adsorb solids using vermiculite .
Advanced Research Questions
Q. How can reaction yields be optimized for the coupling of chloroacetyl-piperazine with 5-(trifluoromethyl)pyridin-2-yl groups?
Methodological Answer:
- Solvent Selection : Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates and enhance nucleophilicity .
- Catalysis : Employ Pd(PPh₃)₄ for Suzuki-Miyaura coupling (if using boronic esters) or CuI for Ullmann-type reactions, with optimal temperatures of 80–100°C .
- Stoichiometry : Maintain a 1.2:1 molar ratio of pyridine derivative to chloroacetyl-piperazine to drive the reaction to completion .
Data-Driven Adjustment : If yields plateau (<60%), screen additives like DMAP (4-dimethylaminopyridine) to accelerate acylation .
Q. What computational methods are suitable for predicting the compound’s biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases or GPCRs, leveraging the trifluoromethylpyridine moiety’s electron-withdrawing properties .
- QSAR Modeling : Train models on piperazine derivatives with known IC₅₀ values against cancer cell lines to prioritize in vitro testing .
- MD Simulations : Assess binding stability (e.g., RMSD <2 Å over 100 ns) for lead optimization .
Q. How can structural analogs be designed to study structure-activity relationships (SAR)?
Methodological Answer:
- Core Modifications : Replace the trifluoromethyl group with -CF₂H or -OCF₃ to evaluate electronic effects on target affinity .
- Substituent Variation : Synthesize analogs with halogens (Cl, Br) at the pyridine 3-position to probe steric tolerance .
- Bioisosteres : Substitute the chloroacetyl group with thioacetyl or methylsulfonyl to assess metabolic stability .
Validation : Test analogs in enzyme inhibition assays (e.g., PDE4 or EGFR kinases) and compare IC₅₀ values .
Q. How should researchers address contradictions in solubility data across studies?
Methodological Answer:
- Solubility Profiling : Use shake-flask method (pH 7.4 buffer) with HPLC quantification. Reported solubility ranges from >48.7 µg/mL (PubChem) to lower values in DMSO-based assays .
- Buffer Compatibility : Adjust ionic strength (e.g., 0.1 M PBS vs. Tris-HCl) to identify formulation-friendly conditions .
- Co-Solvents : Screen cyclodextrins or PEGs to enhance aqueous solubility for in vivo studies .
Q. What strategies mitigate side reactions during nucleophilic substitution of the chloroacetyl group?
Methodological Answer:
- Temperature Control : Perform reactions at 0–4°C to minimize hydrolysis of the chloroacetyl moiety .
- Protecting Groups : Temporarily protect the piperazine nitrogen with Boc groups to prevent over-alkylation .
- Workup Optimization : Quench reactions with ice-cold water to precipitate products and reduce byproduct formation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
